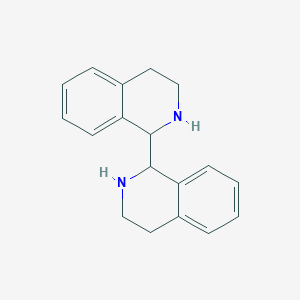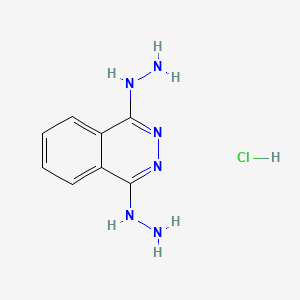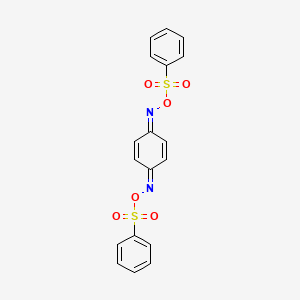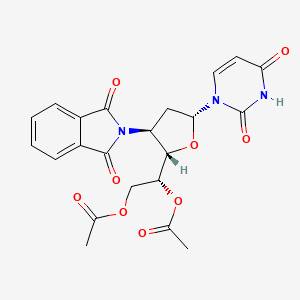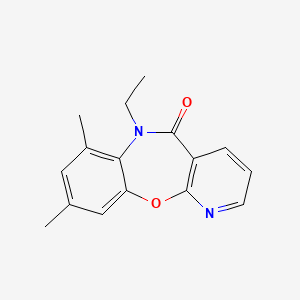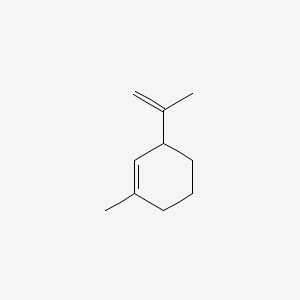
Cyclohexene, 1-methyl-3-(1-methylethenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexene, 1-methyl-3-(1-methylethenyl)-, also known as p-mentha-1,8-diene, is a naturally occurring organic compound. It is a type of monoterpene, which is a class of terpenes consisting of two isoprene units. This compound is commonly found in the essential oils of various plants, including citrus fruits, and is known for its pleasant, lemon-like aroma.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexene, 1-methyl-3-(1-methylethenyl)- can be synthesized through several methods. One common synthetic route involves the isomerization of limonene, which is another monoterpene. This process typically requires the use of a catalyst, such as a Lewis acid, under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as citrus peel oils. The extraction process includes steam distillation followed by purification steps like fractional distillation to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexene, 1-methyl-3-(1-methylethenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, such as carvone or carveol, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: It can undergo electrophilic substitution reactions, particularly at the double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is typical.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) under controlled conditions.
Major Products
Oxidation: Carvone and carveol.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Cyclohexene, 1-methyl-3-(1-methylethenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the manufacture of fragrances, flavors, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of cyclohexene, 1-methyl-3-(1-methylethenyl)- involves its interaction with biological membranes and enzymes. It can disrupt microbial cell membranes, leading to cell lysis. Additionally, it may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Limonene: Another monoterpene with a similar structure but different placement of double bonds.
Carvone: An oxidation product of limonene with distinct aromatic properties.
Carveol: Another oxidation product with different functional groups.
Uniqueness
Cyclohexene, 1-methyl-3-(1-methylethenyl)- is unique due to its specific double bond configuration, which imparts distinct chemical reactivity and biological activity compared to its isomers and oxidation products.
This compound’s versatility in chemical reactions and its wide range of applications make it a valuable subject of study in various scientific fields.
Propriétés
Numéro CAS |
38738-60-2 |
|---|---|
Formule moléculaire |
C10H16 |
Poids moléculaire |
136.23 g/mol |
Nom IUPAC |
1-methyl-3-prop-1-en-2-ylcyclohexene |
InChI |
InChI=1S/C10H16/c1-8(2)10-6-4-5-9(3)7-10/h7,10H,1,4-6H2,2-3H3 |
Clé InChI |
UXZIDIYMFIBDKT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(CCC1)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


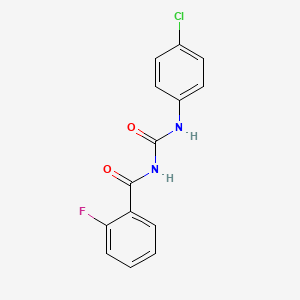

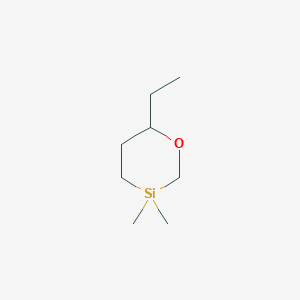
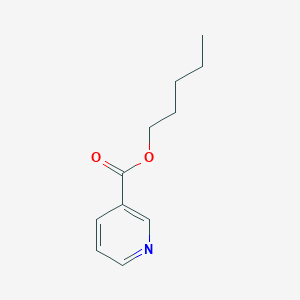
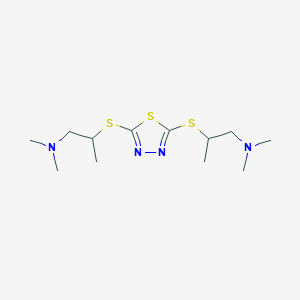
![N,N-diethyl-5-methyl-3,4,7,8,10-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B12795998.png)
